
Zirconium tungsten oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tungsten zirconium oxide is a binary oxide compound that combines the properties of tungsten and zirconium oxides. This compound is known for its unique structural, thermal, and catalytic properties, making it a valuable material in various scientific and industrial applications. The combination of tungsten and zirconium oxides results in a material with high thermal stability, strong acidity, and excellent catalytic performance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tungsten zirconium oxide can be synthesized through various methods, including hydrothermal synthesis, sol-gel processes, and co-precipitation. One common method involves the hydrothermal treatment of a mixture of tungsten and zirconium precursors in an acidic medium. The reaction conditions, such as temperature, pressure, and pH, play a crucial role in determining the final properties of the compound .
Industrial Production Methods: In industrial settings, tungsten zirconium oxide is often produced through the calcination of a mixture of tungsten and zirconium hydroxides. The hydroxides are typically prepared by co-precipitation from aqueous solutions of tungsten and zirconium salts, followed by drying and calcination at high temperatures. This process results in a highly crystalline material with well-defined structural properties .
Análisis De Reacciones Químicas
Types of Reactions: Tungsten zirconium oxide undergoes various chemical reactions, including oxidation, reduction, and acid-base reactions. It is particularly known for its strong acidic properties, which make it an effective catalyst in numerous reactions.
Common Reagents and Conditions:
Oxidation: Tungsten zirconium oxide can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride at elevated temperatures.
Acid-Base Reactions: The compound exhibits strong acidity and can react with bases such as sodium hydroxide to form corresponding salts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxides of tungsten and zirconium, while reduction reactions can produce lower oxidation state compounds .
Aplicaciones Científicas De Investigación
Tungsten zirconium oxide has a wide range of applications in scientific research and industry:
Materials Science: The compound is used in the development of advanced materials with high thermal stability and mechanical strength, such as coatings and composites.
Environmental Science: It is employed in the removal of pollutants from water and air due to its high surface area and reactivity.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as a component in medical implants due to its biocompatibility and stability.
Mecanismo De Acción
The mechanism by which tungsten zirconium oxide exerts its effects is primarily related to its strong acidic properties and high thermal stability. The compound’s surface acidity facilitates various catalytic reactions by providing active sites for the adsorption and transformation of reactants. Additionally, its thermal stability ensures that it remains effective under high-temperature conditions, making it suitable for industrial processes .
Comparación Con Compuestos Similares
Tungsten oxide: Known for its catalytic and photothermal properties, but lacks the enhanced stability provided by zirconium.
Zirconium oxide: Exhibits high thermal stability and mechanical strength but does not possess the strong acidity of tungsten zirconium oxide.
Tungsten carbide: Offers excellent hardness and thermal conductivity but is not as effective in catalytic applications as tungsten zirconium oxide.
Uniqueness: Tungsten zirconium oxide stands out due to its combination of strong acidity, high thermal stability, and excellent catalytic performance. This makes it a versatile material for a wide range of applications, from catalysis to materials science and environmental remediation .
Propiedades
Fórmula molecular |
O8W2Zr-4 |
|---|---|
Peso molecular |
586.9 g/mol |
Nombre IUPAC |
dioxido(dioxo)tungsten;zirconium |
InChI |
InChI=1S/8O.2W.Zr/q;;;;4*-1;;; |
Clave InChI |
CRXCOEWPVNRYPP-UHFFFAOYSA-N |
SMILES canónico |
[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


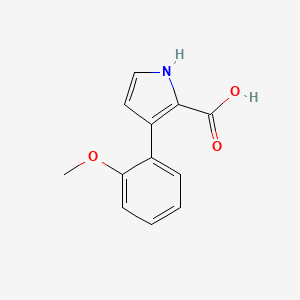

![Methyl 6-Bromo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-8-carboxylate](/img/structure/B13708956.png)
![2-acetylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13708957.png)

![Ethyl (R)-2-[3-(Hydroxymethyl)-1-pyrrolidinyl]acetate](/img/structure/B13708962.png)
![(5-Chloro-3-methylthieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B13708972.png)
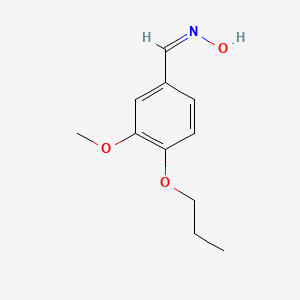
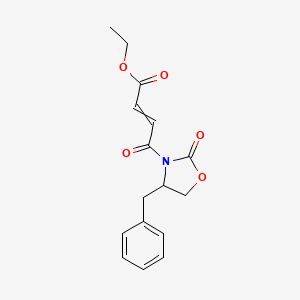
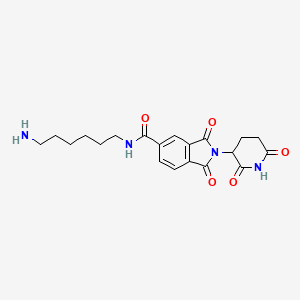
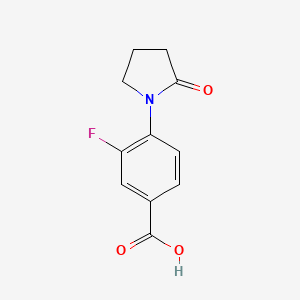
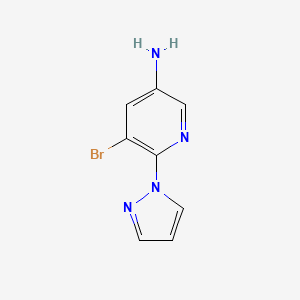

![6-[(Trimethylsilyl)ethynyl]-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13709021.png)
